
m-(Bis(2-chloroethyl)amino)-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-(Bis(2-chloroethyl)amino)-N,N-dimethylbenzamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of two chloroethyl groups attached to an amino group, which is further connected to a dimethylbenzamide structure. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of m-(Bis(2-chloroethyl)amino)-N,N-dimethylbenzamide typically involves the reaction of m-dimethylaminobenzoyl chloride with bis(2-chloroethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
m-(Bis(2-chloroethyl)amino)-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of corresponding amines and carboxylic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents like ethanol or water.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted amines and benzamides.
Hydrolysis: Products include dimethylbenzamide and bis(2-chloroethyl)amine derivatives.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
m-(Bis(2-chloroethyl)amino)-N,N-dimethylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.
Biological Research: It is used in studies involving DNA interactions and the development of new therapeutic agents.
Industrial Applications: The compound is utilized in the synthesis of other chemical intermediates and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of m-(Bis(2-chloroethyl)amino)-N,N-dimethylbenzamide involves the alkylation of DNA. The chloroethyl groups form covalent bonds with the nitrogen atoms in the DNA bases, leading to cross-linking and disruption of DNA replication and transcription . This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Chlorambucil: Another alkylating agent with similar DNA-alkylating properties, used in the treatment of chronic lymphocytic leukemia.
Uniqueness
m-(Bis(2-chloroethyl)amino)-N,N-dimethylbenzamide is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential therapeutic applications. Its ability to form stable DNA adducts and induce apoptosis makes it a valuable compound in medicinal chemistry research .
Propiedades
Número CAS |
24813-06-7 |
|---|---|
Fórmula molecular |
C13H18Cl2N2O |
Peso molecular |
289.20 g/mol |
Nombre IUPAC |
3-[bis(2-chloroethyl)amino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H18Cl2N2O/c1-16(2)13(18)11-4-3-5-12(10-11)17(8-6-14)9-7-15/h3-5,10H,6-9H2,1-2H3 |
Clave InChI |
QRTVTLIVRGPKHA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC(=CC=C1)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


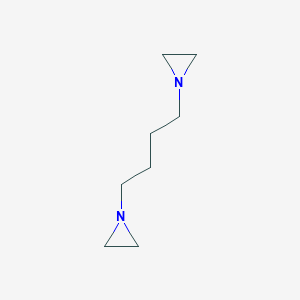
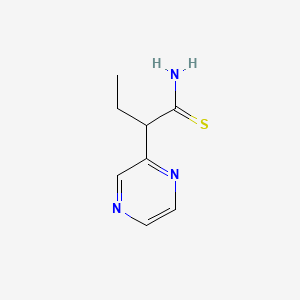
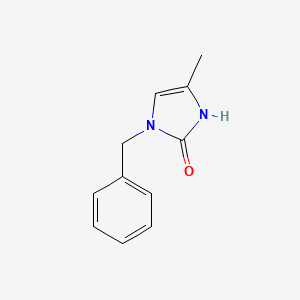

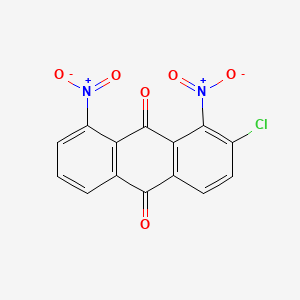

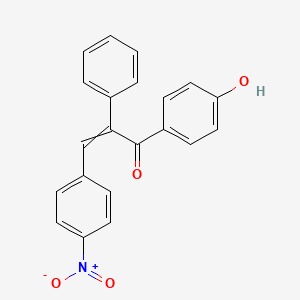
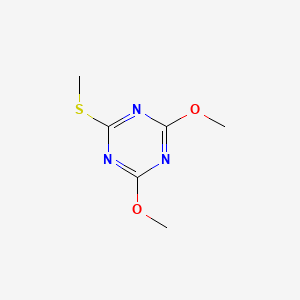

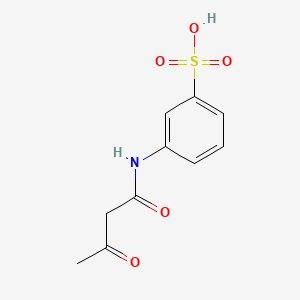
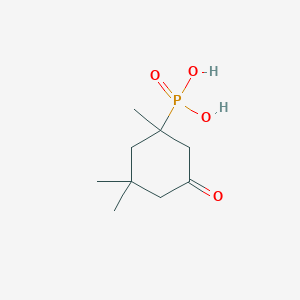


![Ethyl dibenzo[b,d]thiophene-1-carboxylate](/img/structure/B14685188.png)
